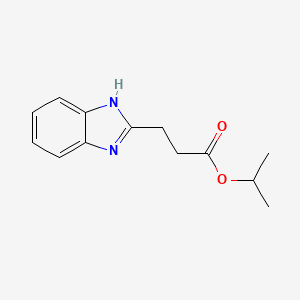

Isopropyl 3-(1H-benzimidazol-2-yl)propanoate

説明

特性

IUPAC Name |

propan-2-yl 3-(1H-benzimidazol-2-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-9(2)17-13(16)8-7-12-14-10-5-3-4-6-11(10)15-12/h3-6,9H,7-8H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSJCGUUKLYBSNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CCC1=NC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthesis Methods

Several methods exist for synthesizing isopropyl 3-(1H-benzimidazol-2-yl)propanoate. These methods generally involve the formation of the benzimidazole ring through condensation reactions.

Condensation Reaction: A common approach involves the condensation-dehydration sequence of o-aryldiamine with an aryl-aldehyde substrate under mild conditions. An alternative approach involves reacting o-aryldiamine with carboxylic acid derivatives under forcing conditions, using a mineral acid or acetic acid with refluxing temperatures.

HBTU-Promoted Methodology: A mild, acid-free, one-pot synthesis of benzimidazoles involves using HBTU (O-(1H-6-chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) to promote the reaction. This method can convert indole, alkyl, and alpha-amino carboxylic acids into corresponding benzimidazoles with high yields (80–99%).

Detailed HBTU-Promoted Synthesis

The HBTU-promoted methodology offers a practical route for synthesizing benzimidazoles, including amino acid derivatives.

- One-Pot, Two-Step Synthesis: React an aryl-amide with 2 equivalents of HBTU. The initial aryl-amide formation occurs rapidly (within 4 hours) at room temperature. Then, conduct a one-pot HBTU-promoted cyclization under refluxing temperature to yield the desired product in less than 3 hours. The reaction proceeds well in PhMe (toluene), yielding the product in high yield (96%). Solvents like 1,4-dioxane or DMF can be used to overcome solubility limitations.

- Substrate Scope: This method is applicable to various carboxylic acids, including Boc-Asp-OMe, aliphatic carboxylic acids, and Cbz-protected dipeptides, yielding the corresponding benzimidazoles in high yields.

- Alpha-Amino Acid Derivatives: React Boc-amino acids with 1,2-diaminobenzene under optimized, one-pot reaction conditions to isolate the desired benzimidazoles in excellent yields. Many side-chain protecting groups, including benzyl ether, benzyl thioether, and benzyl esters, are stable under these reaction conditions.

Table of Related Benzimidazole Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| Benzimidazole | Benzimidazole | Basic structure; serves as a scaffold for many derivatives. |

| 2-(1H-benzimidazol-2-yl)phenol | 2-(1H-benzimidazol-2-yl)phenol | Contains a phenolic group; potential antioxidant properties. |

| 1H-pyrazolo$$3,4-b]pyridine derivatives | 1H-pyrazolo$$3,4-b]pyridine | Known for potent kinase inhibition; different heterocyclic structure. |

化学反応の分析

Types of Reactions

Isopropyl 3-(1H-benzimidazol-2-yl)propanoate undergoes various chemical reactions, including:

Oxidation: The benzimidazole ring can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid using aqueous sodium hydroxide or hydrochloric acid.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Aqueous sodium hydroxide under reflux.

Major Products

Oxidation: Oxidized benzimidazole derivatives.

Reduction: Reduced benzimidazole derivatives.

Substitution: 3-(1H-benzimidazol-2-yl)propanoic acid.

科学的研究の応用

Chemistry

In the realm of chemistry, Isopropyl 3-(1H-benzimidazol-2-yl)propanoate serves as a versatile building block for synthesizing more complex benzimidazole derivatives. Its unique ester functional group allows for various modifications, making it valuable in the development of new chemical entities.

Biology

The compound exhibits significant biological activity, particularly as an antimicrobial and anticancer agent. Research indicates that similar benzimidazole derivatives can inhibit cyclin-dependent kinases, which are crucial for cell cycle regulation. This positions Isopropyl 3-(1H-benzimidazol-2-yl)propanoate as a candidate for further exploration in cancer therapeutics.

Medicine

In medicinal chemistry, the compound is being investigated for its pharmacological properties. Its interactions with specific molecular targets suggest potential therapeutic applications, including antimicrobial and anticancer treatments. The benzimidazole moiety is known to bind to various enzymes and receptors, disrupting essential biological pathways.

Industry

Isopropyl 3-(1H-benzimidazol-2-yl)propanoate is also utilized in the development of new materials and chemical processes within industrial settings. Its chemical reactivity can be harnessed to create innovative products across various sectors.

Case Studies and Research Findings

Several studies have documented the biological activity of Isopropyl 3-(1H-benzimidazol-2-yl)propanoate:

- Antimicrobial Activity : Research indicates that compounds with benzimidazole structures exhibit antimicrobial properties against various pathogens. Isopropyl 3-(1H-benzimidazol-2-yl)propanoate's potential in this area is under investigation.

- Anticancer Properties : A study focused on benzimidazole derivatives demonstrated their ability to inhibit specific kinases involved in cancer progression, suggesting that Isopropyl 3-(1H-benzimidazol-2-yl)propanoate could be developed into an effective anticancer agent.

- Drug Development : The compound's versatility allows it to be modified into various derivatives that could lead to the discovery of new drugs with enhanced efficacy and reduced side effects.

作用機序

The mechanism of action of isopropyl 3-(1H-benzimidazol-2-yl)propanoate involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects .

類似化合物との比較

Benzimidazole Derivatives with Varied Substituents

- 4-(5-Amino-1-methyl-1H-benzimidazol-2-yl)-butyric acid isopropyl ester (CAS 1313020-26-6): This compound shares the benzimidazole core but differs in substituents (5-amino, 1-methyl) and ester chain length (butyrate vs. propanoate). These modifications could improve binding affinity in biological systems, as seen in other benzimidazole derivatives targeting proteins like PBP2A in MRSA .

N-(3-(1H-Imidazol-5-yl)propyl)-1H-benzo[d]imidazol-2-amine (Compound 10244308):

This derivative replaces the ester with an imidazole-propylamine chain, demonstrating higher binding affinity (-7.3 kcal/mol) due to enhanced hydrogen-bonding and π-π interactions. This highlights the importance of functional group choice in biological activity .

Heterocycle-Swapped Analog: Isopropyl 3-(1H-indol-3-yl)propanoate

- Structure : Replaces benzimidazole with indole (a benzene-fused pyrrole). Indole’s single nitrogen atom reduces hydrogen-bonding capacity compared to benzimidazole.

- Properties : Higher lipophilicity (molecular weight 231.29 vs. 248.28 for the benzimidazole analog) may improve membrane permeability but reduce aqueous solubility. This compound is produced at ≥98% purity for pharmaceutical R&D, suggesting its utility in drug formulation .

Phenolic Ester Analog: (E)-Isopropyl 3-(3,4-dihydroxyphenyl)propanoate

- Structure : Substitutes benzimidazole with a dihydroxyphenyl group. The catechol moiety enables strong hydrogen bonding and antioxidant activity, as seen in caffeic acid derivatives.

Physicochemical Properties and Reactivity

| Compound | Molecular Weight | Key Functional Groups | Polarity | Potential Applications |

|---|---|---|---|---|

| Isopropyl 3-(1H-benzimidazol-2-yl)propanoate | 248.28 | Benzimidazole, ester | Moderate | Pharmaceuticals, catalysis |

| 4-(5-Amino-1-methyl-1H-benzimidazol-2-yl)-butyrate ester | 291.34 | Amino, methyl, ester | High | Antimicrobial agents |

| Isopropyl 3-(1H-indol-3-yl)propanoate | 231.29 | Indole, ester | Low | Drug intermediates |

| (E)-Isopropyl 3-(3,4-dihydroxyphenyl)propanoate | 238.24 | Catechol, ester | High | Antioxidants, materials science |

- Solubility: Benzimidazole derivatives generally exhibit lower aqueous solubility than phenolic analogs due to reduced hydrogen-bonding capacity.

- Reactivity : The ester group in all compounds is susceptible to hydrolysis, but electron-withdrawing groups (e.g., benzimidazole) may stabilize the carbonyl against nucleophilic attack compared to indole or phenyl analogs.

生物活性

Isopropyl 3-(1H-benzimidazol-2-yl)propanoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its synthesis, biological mechanisms, and relevant case studies to provide a comprehensive understanding of its biological activity.

Chemical Structure and Synthesis

Isopropyl 3-(1H-benzimidazol-2-yl)propanoate is an ester derived from 3-(1H-benzimidazol-2-yl)propanoic acid and isopropanol. The synthesis typically involves the esterification reaction catalyzed by acids such as sulfuric acid under reflux conditions:

This compound serves as a versatile building block for synthesizing more complex benzimidazole derivatives, which are known for their diverse biological activities.

The biological activity of isopropyl 3-(1H-benzimidazol-2-yl)propanoate is primarily attributed to its interaction with various molecular targets. The benzimidazole moiety is known to bind to specific enzymes and receptors, inhibiting their activity. This inhibition can disrupt essential biological pathways, leading to antimicrobial or anticancer effects .

Antimicrobial Activity

Research indicates that isopropyl 3-(1H-benzimidazol-2-yl)propanoate exhibits significant antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains, fungi, and parasites. The compound's mechanism involves disrupting microbial cell walls or interfering with metabolic pathways essential for microbial survival.

Anticancer Properties

In addition to its antimicrobial effects, this compound has shown promise in anticancer research. Studies suggest that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. The benzimidazole derivatives are often linked to various cancer therapies due to their ability to target specific cancer-related pathways .

Comparative Analysis with Similar Compounds

To better understand the unique properties of isopropyl 3-(1H-benzimidazol-2-yl)propanoate, it is beneficial to compare it with similar compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Benzimidazole | Broad range of activities including anti-inflammatory | Parent compound, versatile derivatives |

| 2-(2-Hydroxyphenyl)benzimidazole | Antioxidant properties | Hydroxyl group enhances reactivity |

| 5,6-Dimethyl-1H-benzimidazole | Intermediate in vitamin B12 synthesis | Methyl groups affect solubility |

Isopropyl 3-(1H-benzimidazol-2-yl)propanoate stands out due to its ester functional group, which allows for further modifications that can enhance its pharmacological properties .

Case Studies and Research Findings

Recent studies have explored the biological implications of isopropyl 3-(1H-benzimidazol-2-yl)propanoate:

- Antimicrobial Efficacy : A study published in Molecules highlighted the compound's effectiveness against resistant strains of bacteria, suggesting potential applications in treating infections caused by multidrug-resistant organisms .

- Cancer Cell Studies : Research indicated that this compound could induce apoptosis in various cancer cell lines, showing promise as a lead compound in developing new anticancer therapies .

- Synergistic Effects : Investigations into combinations of isopropyl 3-(1H-benzimidazol-2-yl)propanoate with other chemotherapeutic agents demonstrated enhanced efficacy against specific cancer types, suggesting its potential role in combination therapy regimens .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Isopropyl 3-(1H-benzimidazol-2-yl)propanoate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via condensation reactions involving benzimidazole derivatives and ester precursors. For example, 3-(1H-benzimidazol-2-yl)propanoic acid can be esterified with isopropyl alcohol under acidic catalysis. Optimization includes controlling reaction temperature (70–90°C), using dehydrating agents (e.g., H₂SO₄ or DCC), and monitoring reaction progress via TLC or HPLC. Evidence from analogous syntheses highlights the importance of anhydrous conditions to minimize hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing Isopropyl 3-(1H-benzimidazol-2-yl)propanoate, and what key spectral features should researchers monitor?

- Methodological Answer :

- ¹H NMR : Monitor the isopropyl group (δ ~1.18 ppm, doublet for CH₃; δ ~4.97 ppm, multiplet for CH) and benzimidazole protons (δ ~7.3–8.1 ppm, aromatic signals) .

- IR Spectroscopy : Key peaks include ester C=O (~1734 cm⁻¹) and benzimidazole N–H stretches (~3033 cm⁻¹) .

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ and fragmentation patterns consistent with ester cleavage.

Q. What purification strategies are recommended for isolating Isopropyl 3-(1H-benzimidazol-2-yl)propanoate from complex reaction mixtures?

- Methodological Answer : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. For oily products (as noted in similar compounds), fractional distillation under reduced pressure may be required. Purity should be verified via melting point analysis and HPLC (>95% purity) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in derivatives of Isopropyl 3-(1H-benzimidazol-2-yl)propanoate, and what refinement parameters are critical for accurate determination?

- Methodological Answer : Single-crystal X-ray studies require high-quality crystals grown via slow evaporation (e.g., from DMSO/water). Refinement using SHELXL (via SHELX suite) should focus on:

- R-factor convergence (target <0.05 for R₁) and wR₂ (<0.15) .

- Hydrogen bonding networks : Use SHELXPRO to model H-atom positions and validate hydrogen-bond geometries (e.g., D–H···A distances and angles) .

- Disorder modeling : Apply PART instructions for disordered isopropyl or benzimidazole groups .

Q. What methodological considerations are essential when analyzing hydrogen bonding patterns in benzimidazole-containing compounds using crystallographic data?

- Methodological Answer :

- Hydrogen bond geometry : Calculate D–H···A distances (e.g., O–H···O/N interactions typically 2.6–3.0 Å) and angles (>120°) .

- Symmetry operations : Use PLATON or Mercury to identify symmetry-equivalent hydrogen bonds (e.g., chains along [110] direction) .

- Thermal motion analysis : Validate anisotropic displacement parameters (ADPs) to exclude false-positive H-bond assignments .

Q. How can density functional theory (DFT) calculations complement experimental data in studying the electronic properties and reactivity of Isopropyl 3-(1H-benzimidazol-2-yl)propanoate?

- Methodological Answer :

- Frontier molecular orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict reactivity (e.g., nucleophilic/electrophilic sites) .

- Fukui functions : Identify reactive centers for metal coordination or catalytic activity .

- Validation : Compare DFT-optimized bond lengths/angles with crystallographic data (e.g., C–C bonds: ~1.48 Å experimentally vs. ~1.47 Å computationally) .

Q. In metal complexation studies, how does the coordination behavior of Isopropyl 3-(1H-benzimidazol-2-yl)propanoate with transition metals influence its applications in catalysis or materials science?

- Methodological Answer :

- Coordination modes : The benzimidazole N3 atom acts as a κN-donor, forming stable complexes with Cu(I) or other transition metals. Structural analysis (e.g., bond lengths: Cu–N ~1.98 Å) confirms tetrahedral or square-planar geometries .

- Catalytic applications : Test complexes in oxidation reactions (e.g., using H₂O₂) and monitor turnover frequency (TOF) via GC-MS.

Q. How should researchers address discrepancies between theoretical predictions (e.g., DFT-calculated bond lengths) and experimental crystallographic data for benzimidazole derivatives?

- Methodological Answer :

- Error analysis : Quantify uncertainty in crystallographic data (e.g., standard uncertainties in bond lengths: ±0.003 Å) and compare with DFT convergence thresholds (≤0.001 Å).

- Solvent effects : Re-run DFT calculations with implicit solvent models (e.g., COSMO) to account for crystal packing forces .

- Validation : Use QSPR models to correlate experimental inhibition efficiencies (e.g., corrosion studies) with DFT-derived descriptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。